![molecular formula C17H17ClN2O B4327494 N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea](/img/structure/B4327494.png)
N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea
Overview
Description
N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea, also known as TCN or THN-TCN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TCN is a urea derivative that has been synthesized and studied for its ability to modulate certain biological pathways.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea is not fully understood. However, it has been shown to modulate certain biological pathways. N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea has been found to inhibit the activity of the enzyme, p38 MAPK, which is involved in inflammation and cancer cell growth. N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea has also been found to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea has also been found to reduce the expression of COX-2, an enzyme involved in inflammation. In addition, N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea has been found to improve glucose uptake and insulin sensitivity in muscle cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea in lab experiments is its ability to modulate specific biological pathways. This allows researchers to study the effects of N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea on various diseases and biological processes. However, one limitation of using N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea is its potential toxicity. N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
For research on N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea include further studies on its mechanism of action and its potential therapeutic applications. N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea has shown promise in various diseases, including cancer, inflammation, and diabetes. Further studies are needed to determine the optimal dosage and administration of N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea for these diseases. In addition, studies on the toxicity and safety of N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea are needed to ensure its potential use in humans.
Scientific Research Applications
N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease. In addition, N-(3-chlorophenyl)-N'-(5,6,7,8-tetrahydronaphthalen-2-yl)urea has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-14-6-3-7-15(11-14)19-17(21)20-16-9-8-12-4-1-2-5-13(12)10-16/h3,6-11H,1-2,4-5H2,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHBDHRJHXJDJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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